molecular formula C16H17NO2 B2930286 (2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 299922-51-3

(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2930286
CAS No.: 299922-51-3
M. Wt: 255.317
InChI Key: HVOSWNCTGOTMRC-UHFFFAOYSA-N
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Description

(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid (CAS Number: 299922-51-3) is a high-purity chemical compound with a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol . This pyrrole-based scaffold serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the development of multi-target directed ligands (MTDLs) for complex neurodegenerative diseases . The compound's structure, featuring a prop-2-enoic acid (acrylic acid) chain linked to a dimethylphenylpyrrole group, is of significant interest for designing novel enzyme inhibitors. Research indicates that analogous N-benzyl pyrrole derivatives can be engineered to target key enzymes such as acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE1), which are prominent targets in Alzheimer's disease research . The compound is offered exclusively for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(E)-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-4-7-15(8-5-11)17-12(2)10-14(13(17)3)6-9-16(18)19/h4-10H,1-3H3,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOSWNCTGOTMRC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid , also known as 3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid , is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17NO2
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 299922-51-3
  • Structural Characteristics : The compound features a pyrrole ring substituted with dimethyl and methylphenyl groups, contributing to its unique biological properties.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, primarily focusing on its potential as a calcium channel modulator and its effects on various signaling pathways.

1. Calcium Channel Modulation

Research has shown that certain pyrrole derivatives can act as calcium channel activators. For instance, related compounds have been identified as effective in enhancing calcium uptake in cardiac tissues, which may lead to increased contractility. The compound has been compared to established calcium channel agonists like Bay K 8644, demonstrating similar potency in certain assays .

2. Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the secretion of pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory conditions .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluation of calcium channel activityDemonstrated similar EC50 values to Bay K 8644 in GH3 cells (EC50 ~0.015 µM)
Study 2Anti-inflammatory effectsShowed ~50% inhibition of pro-inflammatory cytokines at concentrations around 50 µM
Study 3Antioxidant capacityEffective scavenging of DPPH radicals with an IC50 of approximately 25 µM

The mechanisms underlying the biological activities of this compound are still being elucidated. The compound's interaction with calcium channels suggests a direct modulation of calcium influx, which is critical for various cellular functions including muscle contraction and neurotransmitter release.

Additionally, its anti-inflammatory effects may be mediated through the inhibition of specific signaling pathways involved in cytokine production. Understanding these mechanisms will be essential for developing therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most closely related compound identified in the literature is (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid (MFCD06654950, CAS 733030-71-2) . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Property (2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic Acid (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic Acid
Molecular Formula C₁₇H₁₉NO₂ C₁₈H₁₈N₂O₂
Functional Groups Carboxylic acid (-COOH) Cyanoacrylic acid (-CN and -COOH)
Hydrogen-Bonding Capacity Strong donor/acceptor (carboxylic acid) Moderate (carboxylic acid donor; cyano group weak acceptor)
Electronic Effects Electron-withdrawing -COOH enhances conjugation -CN introduces stronger electron withdrawal, increasing π-conjugation
Crystallographic Features Likely planar packing due to H-bonding Potential for altered packing due to weaker H-bonding from -CN

Hydrogen-Bonding and Crystal Packing

The carboxylic acid group in the parent compound facilitates robust hydrogen-bonded networks, as predicted by graph-set analysis . In contrast, the cyano derivative’s reduced H-bonding capacity may lead to less dense crystal packing or alternative supramolecular architectures. For example, the -CN group can engage in weaker C–H···N interactions, which are less directional than O–H···O bonds .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A Claisen-Schmidt condensation or analogous coupling reaction between a substituted pyrrole aldehyde and a propanoic acid derivative is typically employed. Reaction optimization involves adjusting catalysts (e.g., acidic or basic conditions), solvent selection (e.g., ethanol or DMF), and temperature control (e.g., reflux at 80–100°C). Monitoring intermediates via TLC or HPLC ensures stepwise efficiency. For example, analogous synthesis of (2E)-propenone derivatives used reflux in ethanol with catalytic acetic acid to achieve 75–85% yields .

Q. How should researchers characterize the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration and confirm E/Z isomerism (e.g., CCDC deposition as in ).
  • DFT Calculations : Validate molecular geometry and electronic properties by comparing computed vs. experimental NMR/IR data.
  • Spectroscopy : Use 1H^1H-NMR to verify olefinic proton coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) and 13C^{13}C-NMR for carbonyl group identification (~170 ppm). IR spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) .

Q. What analytical techniques are suitable for assessing purity and identifying synthetic impurities?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid). Compare retention times against reference standards (e.g., EP impurity guidelines for analogous compounds ).
  • TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) and visualize under UV or iodine vapor.
  • Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values.

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators for aerosolized particles .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N2_2) to prevent oxidation. Avoid contact with strong acids/bases .

Q. How can researchers determine key physicochemical properties (e.g., logP, solubility) for this compound?

  • Methodological Answer :

  • logP : Perform shake-flask assays using octanol/water partitioning, validated via HPLC retention time correlation.
  • Aqueous Solubility : Use UV-spectroscopy or gravimetric analysis after saturation in PBS (pH 7.4) at 25°C .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate stability under physiological and accelerated storage conditions?

  • Methodological Answer : Conduct stress testing by exposing the compound to:

  • pH Variability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal Stress : Heat samples at 40–60°C for 1–4 weeks. Use Arrhenius plots to predict shelf-life .

Q. How can impurity profiles be systematically mapped during large-scale synthesis?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat, light, and hydrolysis. Identify impurities via LC-MS/MS and match against pharmacopeial standards (e.g., EP impurities A–N ).
  • Synthesis Intermediates : Isolate and characterize byproducts (e.g., dimerization products or oxidized analogs) using preparative HPLC.

Q. How to resolve contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer :

  • Assay Optimization : Standardize cell culture conditions (e.g., serum-free media) and animal models (e.g., pharmacokinetic profiling).
  • Metabolite Screening : Use LC-HRMS to identify active metabolites that may explain discrepancies (e.g., phase I/II modifications) .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cyclooxygenase analogs).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

Q. How to design comparative studies evaluating structural analogs for SAR analysis?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) and assess changes in bioactivity.
  • Principal Component Analysis (PCA) : Correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity trends .

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